![molecular formula C10H15NS B14240246 (2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine CAS No. 496051-03-7](/img/structure/B14240246.png)
(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-Methyl-1-thiaspiro[45]dec-3-en-2-imine is a nitrogen-containing heterocyclic compound This compound is characterized by a unique spiro structure, which includes a sulfur atom within a five-membered ring fused to a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine typically involves the condensation of sulfur-containing compounds with nitrogen-containing precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under mild conditions, often using a base such as sodium ethoxide in ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are selected to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The spiro structure allows for nucleophilic substitution reactions at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and microbial infections.
Mecanismo De Acción
The mechanism of action of (2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine involves its interaction with specific molecular targets. The nitrogen and sulfur atoms in the spiro structure can form coordination complexes with metal ions, influencing enzymatic activity and cellular pathways. The compound may also interact with nucleic acids and proteins, modulating their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with borate and sulfonamide groups.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: A compound with fluorescence properties and applications in medicine and materials science.
Uniqueness
(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine is unique due to its spiro structure, which imparts distinct chemical reactivity and stability. The presence of both sulfur and nitrogen atoms allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields.
Propiedades
Número CAS |
496051-03-7 |
|---|---|
Fórmula molecular |
C10H15NS |
Peso molecular |
181.30 g/mol |
Nombre IUPAC |
N-methyl-1-thiaspiro[4.5]dec-3-en-2-imine |
InChI |
InChI=1S/C10H15NS/c1-11-9-5-8-10(12-9)6-3-2-4-7-10/h5,8H,2-4,6-7H2,1H3 |
Clave InChI |
KREWVZDMXQDKKI-UHFFFAOYSA-N |
SMILES canónico |
CN=C1C=CC2(S1)CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


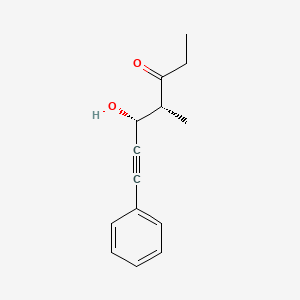
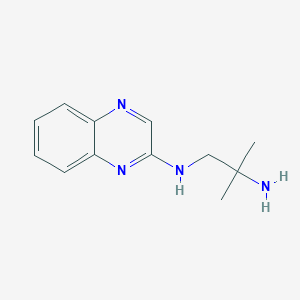
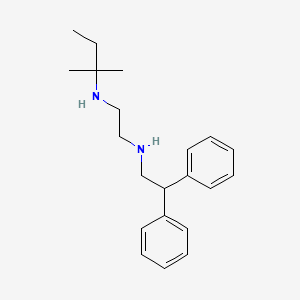
![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
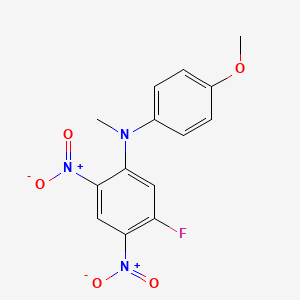

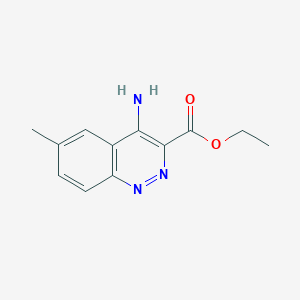

![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)

![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)
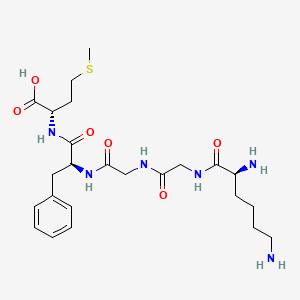

![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)
